![molecular formula C19H32O4Si B13880942 Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate is an organic compound that features a tert-butyl(dimethyl)silyl-protected phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate typically involves the protection of the phenol group with tert-butyl(dimethyl)silyl chloride. The general synthetic route can be outlined as follows:
Protection of Phenol Group: The phenol group is protected by reacting it with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Esterification: The protected phenol is then esterified with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can undergo various chemical reactions, including:
Deprotection: The tert-butyl(dimethyl)silyl group can be removed under acidic conditions or by using fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Substitution Reactions: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Deprotection: Acidic conditions (e.g., acetic acid) or fluoride ions (e.g., tetra-n-butylammonium fluoride).
Ester Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Deprotection: Phenol derivatives.
Ester Hydrolysis: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate depends on the specific reactions it undergoes. For example, during deprotection, the fluoride ion attacks the silicon atom, leading to the cleavage of the silicon-oxygen bond and the formation of the free phenol.
Comparaison Avec Des Composés Similaires
Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate can be compared with other silyl-protected phenol derivatives:
Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a trimethylsilyl group instead of a tert-butyl(dimethyl)silyl group. The tert-butyl(dimethyl)silyl group provides greater steric hindrance and stability compared to the trimethylsilyl group.
Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate: This compound has a triisopropylsilyl group, which offers even greater steric hindrance than the tert-butyl(dimethyl)silyl group, but may be more challenging to deprotect.
Similar Compounds
- Ethyl 3-[4-(trimethylsilyl)oxyphenyl]-3-ethoxypropanoate
- Ethyl 3-[4-(triisopropylsilyl)oxyphenyl]-3-ethoxypropanoate
Propriétés
Formule moléculaire |
C19H32O4Si |
|---|---|
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate |
InChI |
InChI=1S/C19H32O4Si/c1-8-21-17(14-18(20)22-9-2)15-10-12-16(13-11-15)23-24(6,7)19(3,4)5/h10-13,17H,8-9,14H2,1-7H3 |
Clé InChI |
DSLYITPFIUTDAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CC(=O)OCC)C1=CC=C(C=C1)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Chloro-5-nitrophenyl)methyl]-4-propan-2-ylpiperazine](/img/structure/B13880863.png)
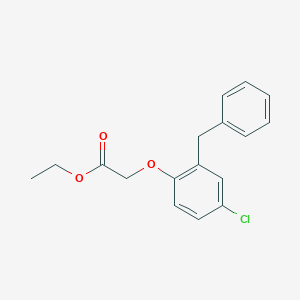
![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
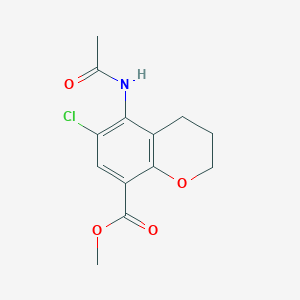
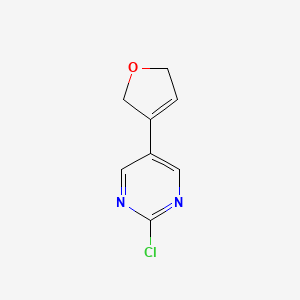
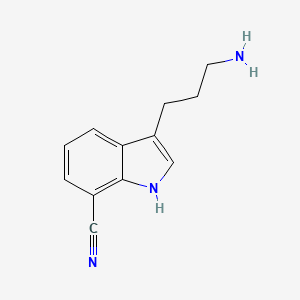
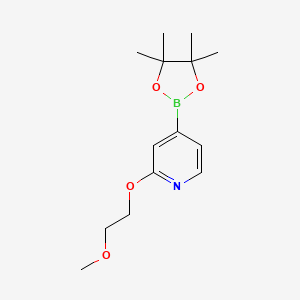
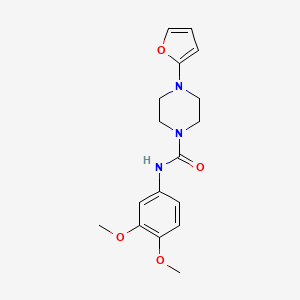


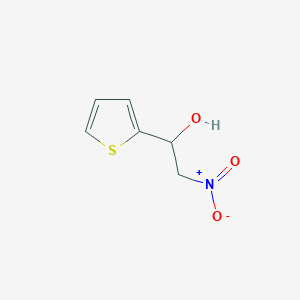


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
